molecular formula C21H37N5O14 B1673247 Anthelmycin CAS No. 12706-94-4

Anthelmycin

Cat. No. B1673247
CAS RN: 12706-94-4
M. Wt: 583.5 g/mol
InChI Key: VQQSDVBOXQHCHU-UHFFFAOYSA-N
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Description

Anthelmycin is a nucleoside antibiotic with anthelmintic properties that is isolated from Streptomyces longissimus .


Synthesis Analysis

The synthesis of Anthelmycin involves a ten-step asymmetric total synthesis . This process includes a one-pot sequential Mukaiyama vinylogous aldol/intramolecular Diels Alder reaction to construct trans-decalin with high yield and excellent endo/exo selectivity . It also involves a Z-selective ring-closing metathesis to forge the 14-membered ring .


Molecular Structure Analysis

The molecular formula of Anthelmycin is C21H37N5O14 . Its average mass is 583.544 Da and its mono-isotopic mass is 583.233704 Da .


Chemical Reactions Analysis

The production of Anthelmycin was readily obtained in a variety of fermentation media . The medium of choice was composed of 1.5% soybean meal, 0.1% casein, 0.3% sodium nitrate, 0.25% calcium carbonate, 2.0% glucose syrup, and 1,000 ml cold tap water .

Scientific Research Applications

Unresolved Issues in Anthelmintic Pharmacology for Human Helminthiases

  • Summary : Helminth infections significantly impact the health and development of children and adults in impoverished areas. Despite extensive use in human infections, the clinical pharmacology of anthelmintics, originally developed for veterinary use, remains poorly understood. This gap in knowledge is particularly acute in resource-poor settings where these infections are most prevalent. Understanding the pharmacology of these drugs is critical for effective treatment and could aid in discovering new products (Geary et al., 2010).

Anthelmintic Resistance in Sheep

  • Summary : The growing resistance to anthelmintic drugs in sheep highlights the urgent need for evidence-based management strategies. This study synthesizes data on factors associated with anthelmintic resistance, emphasizing the need for improved research design and reporting in future studies (Falzon et al., 2014).

Current Use of Anthelmintics in UK Organic Farming Systems

  • Summary : This study provides a benchmark for the usage of anthelmintics in UK organic livestock farming. It finds that sheep anthelmintics are the primary veterinary medicines used and highlights the integration of alternative helminth control methods to reduce anthelmintic requirements (Chylinski et al., 2021).

Modification of Anthelmintic Drugs by Nanotechnology

  • Summary : This research analyzes the use of nanotechnological methods to enhance the solubility and efficacy of anthelmintic drugs. It proposes modifying existing drugs to improve their effectiveness and overcome anthelmintic resistance, a critical issue in veterinary medicine (Varlamova et al., 2022).

Anthelmintic Activity of Cassia Auriculata L. Extracts

  • Summary : Investigating plant-based anthelmintic alternatives, this study examines the anthelmintic activity ofCassia Auriculata L. leaves' extracts against Ecinia foeitida, demonstrating significant activity at higher concentrations. This suggests potential for in vivo applications in livestock (Gaikwad et al., 2011).

Repurposing Anthelmintic Drugs Against Gram-Negative Bacilli Infections

  • Summary : Exploring the repurposing of anthelmintic drugs for treating Gram-negative bacilli (GNB) infections, this review discusses the mechanisms of action of anthelmintic drugs against GNB and preclinical studies, highlighting the challenges and potential of anthelmintic repurposing (Miró Canturri & Smani, 2022).

Novel Approaches for Livestock Helminth Control Emphasizing Small Ruminants

  • Summary : This research discusses various methods to validate the anthelmintic properties of plant remedies in livestock, particularly small ruminants. It emphasizes the need for scientific validation of these remedies for effective parasite control (Githiori, Athanasiadou, & Thamsborg, 2006).

Botanical Anthelmintics in Traditional Veterinary Practices in Pakistan

  • Summary : Documenting traditional veterinary uses of botanical anthelmintics in Pakistan, this study highlights the potential of several plants for helminth treatment in animals. It suggests that further pharmacokinetic studies could validate these plants as anthelmintic agents (Hussain et al., 2008).

Safety And Hazards

The safety data sheet for Anthelmycin suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

4-amino-1-[5-amino-6-[1-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6-pentahydroxyhexyl]-3,4-dihydroxyoxan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H37N5O14/c22-7-1-2-26(21(37)25-7)19-16(36)12(32)9(24)17(39-19)18(15(35)14(34)10(30)5(29)3-27)40-20-13(33)8(23)11(31)6(4-28)38-20/h1-2,5-6,8-20,27-36H,3-4,23-24H2,(H2,22,25,37)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQQSDVBOXQHCHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(C(O2)C(C(C(C(C(CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H37N5O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hikizimycin

CAS RN

12706-94-4
Record name Anthelmycin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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